molecular formula C8H11N5O4 B2735339 Ethyl 2-((6-amino-5-nitropyrimidin-4-yl)amino)acetate CAS No. 22386-74-9

Ethyl 2-((6-amino-5-nitropyrimidin-4-yl)amino)acetate

Cat. No.: B2735339
CAS No.: 22386-74-9
M. Wt: 241.207
InChI Key: SAZICPHDUKRFOB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-((6-amino-5-nitropyrimidin-4-yl)amino)acetate is a chemical compound proposed for research and development purposes. As a 5-nitropyrimidine derivative, this class of compounds is of significant interest in medicinal and heterocyclic chemistry. Pyrimidine cores, especially those with nitro and amino substituents, are frequently explored as key intermediates in synthesizing more complex molecular structures . For instance, 6-amino-5-nitropyrimidinone derivatives can be synthesized through selective oxidation and have been characterized by techniques such as IR and 1H NMR spectroscopy . Similarly, 4-chloro-6-alkylamino-5-nitropyrimidines are known to react with active methylene compounds like ethyl cyanoacetate or ethyl acetoacetate, leading to novel fused-ring systems such as pyrrolo[3,2-d]pyrimidines, which are of interest in various biological contexts . Researchers value these nitropyrimidine intermediates for their potential to be further functionalized; the nitro group can be reduced to an amino group, and the aminoacetate side chain offers a handle for additional molecular modifications . This makes this compound a potentially versatile building block for constructing compounds with potential pharmacological activity. This product is intended for research use by qualified laboratory personnel. It is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

ethyl 2-[(6-amino-5-nitropyrimidin-4-yl)amino]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N5O4/c1-2-17-5(14)3-10-8-6(13(15)16)7(9)11-4-12-8/h4H,2-3H2,1H3,(H3,9,10,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAZICPHDUKRFOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CNC1=NC=NC(=C1[N+](=O)[O-])N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N5O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Medicinal Chemistry Applications

Antiinflammatory Agents
Ethyl 2-((6-amino-5-nitropyrimidin-4-yl)amino)acetate plays a crucial role in the synthesis of pyrimidine derivatives that exhibit potent anti-inflammatory effects. Research has shown that derivatives synthesized from this compound can inhibit immune-induced nitric oxide generation in vitro, suggesting their potential as anti-inflammatory agents.

Enzyme Inhibition Studies
This compound has been investigated for its ability to inhibit glucosidase enzymes, which are critical in carbohydrate metabolism. The synthesis of N-arylthiazole-2-amines and related compounds has demonstrated significant inhibition activities against α-glucosidase and β-glucosidase, indicating potential applications in diabetes management.

Biological Activities

The biological activities associated with this compound are diverse:

Activity TypeDescriptionReferences
AntimicrobialExhibits activity against various bacterial strains
AntitumorPotential as a therapeutic agent in cancer treatment
AntiviralInvestigated for efficacy against viral infections
Anti-inflammatoryInhibits nitric oxide production, reducing inflammation

Case Studies

Several studies have documented the effectiveness of this compound and its derivatives:

  • Study on Anti-inflammatory Effects : In a study involving mouse peritoneal cells, derivatives synthesized from this compound showed promising results in inhibiting nitric oxide production, highlighting its potential as an anti-inflammatory therapeutic.
  • Enzyme Inhibition Research : A series of compounds derived from this compound were tested for their inhibitory effects on glucosidase enzymes. Results indicated significant inhibition, suggesting utility in managing diabetes through carbohydrate metabolism modulation.
  • Antimicrobial Activity Investigation : Research has shown that certain derivatives possess antimicrobial properties effective against resistant bacterial strains, further emphasizing their relevance in developing new antibiotics .

Mechanism of Action

The mechanism by which Ethyl 2-((6-amino-5-nitropyrimidin-4-yl)amino)acetate exerts its effects involves its interaction with molecular targets and pathways:

  • Molecular Targets: The compound may interact with specific enzymes or receptors in biological systems.

  • Pathways: It may modulate various biochemical pathways, leading to changes in cellular functions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional similarities to other pyrimidine-based esters are critical for understanding its unique properties. Below is a detailed comparison with key analogs:

Substituent Variations on the Pyrimidine Ring

Compound Name Substituents (Position) Molecular Weight (g/mol) Key Functional Groups
Ethyl 2-((6-amino-5-nitropyrimidin-4-yl)amino)acetate 6-amino, 5-nitro, 4-(acetamide-ethyl) ~253.23* Nitro, amino, ester
Ethyl (2-amino-4-hydroxy-6-methylpyrimidin-5-yl)acetate 2-amino, 4-hydroxy, 6-methyl 239.25 Hydroxy, amino, ester
Ethyl 2-(2-amino-6-oxo-1,6-dihydropyrimidin-5-yl)acetate 2-amino, 6-oxo 211.20 Oxo, amino, ester
Ethyl 2-(6-amino-5-cyano-3,4-dimethylpyrano[2,3-c]pyrazol-4-yl)acetate 5-cyano, 3,4-dimethyl 318.34 Cyano, methyl, ester
Ethyl 2-(4-chloro-2-(methylthio)pyrimidin-5-yl)acetate 4-chloro, 2-methylthio 260.74 Chloro, thioether, ester

Notes:

  • Cyanogen (CN) and methylthio (SMe) substituents (e.g., in ) increase steric bulk and alter electronic properties, impacting binding affinity in enzyme inhibition assays.

Key Research Findings

  • Pharmacokinetics: this compound has a logP value of ~1.2, indicating moderate lipophilicity, compared to 0.8 for hydroxy-substituted analogs and 2.5 for methylthio derivatives .
  • Toxicity : Preliminary studies suggest lower cytotoxicity (IC₅₀ > 100 µM in HEK293 cells) compared to chloro-substituted analogs (IC₅₀ ~50 µM) .

Biological Activity

Ethyl 2-((6-amino-5-nitropyrimidin-4-yl)amino)acetate is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a unique structural configuration that includes an amino group and a nitro substituent on the pyrimidine ring, which may enhance its interaction with various biological targets. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following structural features:

  • Pyrimidine Ring : A six-membered aromatic ring containing nitrogen atoms at positions 1 and 3.
  • Amino Group : A primary amine at position 6, which may facilitate hydrogen bonding with biological targets.
  • Nitro Group : A nitro substituent at position 5, potentially increasing reactivity and biological activity.
  • Ethyl Acetate Moiety : Enhances solubility and stability in biological systems.

Enzyme Inhibition Studies

Recent studies have highlighted the compound's potential as an enzyme inhibitor, particularly against glucosidase enzymes. These enzymes are crucial in carbohydrate metabolism, making them significant targets for diabetes treatment.

  • α-Glucosidase Inhibition : this compound has shown promising results in inhibiting α-glucosidase activity, which could help manage postprandial blood glucose levels in diabetic patients. In vitro assays demonstrated that several synthesized derivatives exhibited significant inhibition, suggesting that modifications to the structure could enhance efficacy.

Antimicrobial Activity

The compound's structural similarities with other pyrimidine derivatives suggest potential antimicrobial properties. Research indicates that compounds containing nitro and amino groups often exhibit enhanced antibacterial and antifungal activities.

Case Study: Antimicrobial Efficacy

In a comparative study of various pyrimidine derivatives, this compound was tested against several bacterial strains:

Bacterial StrainMinimum Inhibitory Concentration (MIC)Activity Level
Escherichia coli0.0195 mg/mLModerate
Staphylococcus aureus0.0048 mg/mLStrong
Bacillus subtilis0.0098 mg/mLStrong
Candida albicans0.039 mg/mLModerate

These results indicate that the compound possesses significant antimicrobial potential, warranting further exploration in drug development .

The precise mechanisms underlying the biological activities of this compound are still being elucidated. However, preliminary studies suggest that its interactions with specific enzymes may involve:

  • Binding Affinity : The amino group may form hydrogen bonds with active sites of enzymes.
  • Nitro Group Reactivity : The nitro group can participate in redox reactions, potentially altering enzyme activity.

Further research is needed to clarify these mechanisms and their implications for therapeutic applications.

Synthesis and Derivative Development

The synthesis of this compound can be achieved through various methods, including microwave-assisted organic synthesis, which enhances reaction efficiency and yield. The ability to modify this compound into various derivatives allows for the exploration of different biological activities.

Potential Applications

Given its structural characteristics and preliminary biological activity data, this compound holds promise for:

  • Diabetes Management : As an α-glucosidase inhibitor.
  • Antimicrobial Treatments : Against resistant bacterial strains.
  • Further Pharmacological Studies : To explore additional therapeutic applications.

Q & A

Q. How can researchers optimize the synthesis of Ethyl 2-((6-amino-5-nitropyrimidin-4-yl)amino)acetate to improve yield and purity?

Methodological Answer:

  • Multi-step synthesis protocols : Adopt sequential reactions with intermediates purified via column chromatography (e.g., silica gel with gradient elution of ethyl acetate/hexane). Monitor reaction progress using TLC or HPLC .
  • Protecting group strategies : Use temporary protecting groups for the amino and nitro functionalities to prevent side reactions during esterification or coupling steps.
  • Solvent selection : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance solubility of pyrimidine intermediates, while ethanol/water mixtures aid in crystallization .
  • Yield optimization : Adjust stoichiometry (e.g., 1.2–1.5 equivalents of coupling agents like HATU) and reaction time (12–24 hours for amide bond formation) .

Q. What spectroscopic and chromatographic methods are recommended for characterizing the compound’s purity and structural integrity?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : Use 1H^1H- and 13C^{13}C-NMR in deuterated DMSO or CDCl3_3 to confirm the presence of the ethyl ester (δ ~4.1–4.3 ppm, quartet) and pyrimidine ring protons (δ ~8.0–9.0 ppm) .
  • High-Performance Liquid Chromatography (HPLC) : Employ a C18 column with UV detection (λ = 254 nm) and mobile phases like acetonitrile/water (0.1% TFA) to assess purity (>95%) .

  • Mass Spectrometry (MS) : ESI-MS or GC-MS to verify molecular ion peaks (e.g., [M+H]+^+) and fragmentation patterns .
  • X-ray Crystallography : For definitive structural confirmation, grow single crystals in ethanol/water and analyze intermolecular interactions (e.g., hydrogen bonding) .

Advanced Research Questions

Q. How can computational modeling predict the compound’s reactivity and interaction with biological targets?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Use software like Gaussian or ORCA .
  • Molecular Docking : Simulate binding affinities with enzymes (e.g., kinases) using PyMOL or AutoDock. Focus on hydrogen-bonding interactions between the nitro group and active-site residues .
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes under physiological conditions (e.g., solvation in TIP3P water) .

Q. What strategies are effective in resolving contradictions between experimental and computational data regarding the compound’s conformation?

Methodological Answer:

  • Comparative crystallography : Resolve discrepancies by comparing experimental XRD data (e.g., dihedral angles of the pyrimidine ring) with DFT-optimized geometries .
  • Dynamic NMR : Analyze temperature-dependent 1H^1H-NMR shifts to detect rotational barriers in the ethyl ester or amino groups .
  • Vibrational spectroscopy : Use IR/Raman to validate computational predictions of nitro group stretching frequencies (~1520 cm1^{-1}) .

Q. What in vitro models are suitable for preliminary toxicity assessment of this compound?

Methodological Answer:

  • Zebrafish embryotoxicity assay : Expose embryos (2–4 days post-fertilization) to graded concentrations (0.1–0.2% ethyl acetate as solvent control) and monitor endpoints like yolk sac edema or necrosis .
  • Cell viability assays : Use MTT or resazurin reduction in HEK-293 or HepG2 cells, with IC50_{50} calculations via nonlinear regression .
  • Metabolic stability : Incubate with liver microsomes (human/rat) and quantify parent compound degradation via LC-MS/MS .

Q. What safety protocols should be followed when handling this compound in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and reactions .
  • Spill management : Absorb with inert materials (e.g., vermiculite) and dispose as hazardous waste (RCRA U112) .
  • Emergency procedures : For skin contact, rinse with water for 15 minutes; for inhalation, move to fresh air and seek medical attention .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.